(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound with a unique structure that allows for diverse applications This compound is characterized by its spirocyclic framework, which includes a pyridine ring substituted with a methylthio group and a spiro-fused azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine ring and the spirocyclic framework. One common approach is to first synthesize the pyridine derivative with the methylthio group, followed by the construction of the spirocyclic structure through a series of cyclization reactions. The final step involves the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is largely dependent on its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared to other spirocyclic compounds and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic framework with a pyridine ring and a methylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21-13-12(4-2-7-16-13)14(18)17-8-5-15(6-9-17)19-10-3-11-20-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRAKTPRUGBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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